An In-Depth Technical Guide to 2-Chloro-5-(chloromethyl)-3-methoxypyridine: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2-Chloro-5-(chloromethyl)-3-methoxypyridine: A Versatile Heterocyclic Building Block
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutic agents. Substituted pyridines are a cornerstone of medicinal chemistry, prized for their ability to engage in a wide range of biological interactions and their synthetic tractability.[1][2][3] This guide provides a comprehensive technical overview of 2-Chloro-5-(chloromethyl)-3-methoxypyridine, a compound distinguished by a unique arrangement of functional groups that offer a confluence of reactivity and desirable physicochemical properties. While specific data for this exact molecule is limited, a robust understanding can be constructed by examining its core structure and the extensive data available for its close chemical relatives.
Molecular Identity and Physicochemical Properties
At its core, 2-Chloro-5-(chloromethyl)-3-methoxypyridine is a trisubstituted pyridine ring. The strategic placement of its functional groups—a chloro group at the 2-position, a chloromethyl group at the 5-position, and a methoxy group at the 3-position—creates a scaffold with multiple points for synthetic diversification and specific molecular interactions.
| Property | Data | Source |
| CAS Number | 915107-55-0 | Inferred from supplier data |
| Molecular Formula | C₇H₇Cl₂NO | Calculated |
| Molecular Weight | 192.04 g/mol | Calculated |
| Canonical SMILES | COC1=CC(CCl)=CN=C1Cl | Supplier Data |
| Appearance | Likely a solid at room temperature | Inferred from analogs |
| Solubility | Expected to be insoluble in water, soluble in organic solvents | Inferred from analogs[4] |
| Melting Point | 37-42 °C (for 2-Chloro-5-(chloromethyl)pyridine) |
The presence of both a chloro and a methoxy group on the pyridine ring is of particular interest in drug design. These substituents, while having opposing electronic effects, both offer dual electrostatic potential, allowing for versatile interactions within protein binding pockets.[5] The chloro group can act as a hydrogen bond acceptor and participate in halogen bonding, while the methoxy group's oxygen is a hydrogen bond acceptor and its methyl group can engage in productive CH-π interactions.[5]
Synthesis Strategies: A Logic-Driven Approach
A plausible and efficient strategy would involve the chlorination and subsequent methoxylation of a suitable pyridine precursor. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern and avoiding unwanted side products. The diagram below outlines a potential synthetic pathway, emphasizing the key transformations.
Caption: Potential derivatization pathways for drug discovery applications.
Safety, Handling, and Storage
Given the absence of a specific Safety Data Sheet (SDS) for 2-Chloro-5-(chloromethyl)-3-methoxypyridine, it is prudent to handle this compound with the precautions outlined for its close analog, 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3). This analog is classified as a hazardous substance. [6][7] Hazard Summary for 2-Chloro-5-(chloromethyl)pyridine:
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed. [6][8] | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. [6][8] | GHS05 (Corrosion) |
| Serious Eye Damage | Risk of serious damage to eyes. [6] | GHS05 (Corrosion) |
| Sensitization, Skin | May cause sensitization by skin contact. [6] | GHS07 (Exclamation Mark) |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [7][9]* Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. [7][8] * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. [7][8] * Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges. [6][8]* Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7][9]
-
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. [7]Keep away from incompatible materials such as strong bases, oxidizing agents, and alkalis. [6]
Spectroscopic Characterization
Unequivocal structural confirmation is essential for any chemical compound used in research and development. A combination of spectroscopic techniques would be required to verify the identity and purity of 2-Chloro-5-(chloromethyl)-3-methoxypyridine. While experimental data is not publicly available, predicted spectral features can be inferred.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a singlet for the chloromethyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic of the 2, 3, 5-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, would be a key identifying feature.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Cl, C-O (methoxy), and aromatic C-H and C=C/C=N bonds.
For a definitive structural analysis, a multi-faceted approach utilizing these techniques is crucial. [10]
References
- Jain, A. K., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Biology Pharmacy and Health Sciences, 15(01), 058–073.
- Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1021.
- Borah, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4173.
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Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
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Eureka | Patsnap. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]
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Capot Chemical. (2008). MSDS of 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
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PubChem. (n.d.). 2-Chloro-5-methoxypyridine. Retrieved from [Link]
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SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]
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